![molecular formula C15H22ClNO2 B4925049 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine, also known as CM, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine-based compounds and has been found to possess potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine in lab experiments is its potential therapeutic properties. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to exhibit anticancer and neuroprotective effects, which make it a promising candidate for drug development. However, one major limitation of using 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine. One direction is to explore its potential therapeutic properties against other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate the structure-activity relationship of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine may improve its pharmacokinetic properties and expand its potential therapeutic applications.
Conclusion:
In conclusion, 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is a chemical compound that has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticancer and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is a promising candidate for drug development and has the potential to contribute to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with 3-chloropropylmorpholine in the presence of a strong base. The reaction proceeds via an SN2 mechanism, resulting in the formation of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine as a white solid with a melting point of 78-79°C.
Aplicaciones Científicas De Investigación
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potential therapeutic properties against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has also been found to possess neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-12-10-14(16)11-13(2)15(12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVOTRYLENDHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)



![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)
![N-methyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4925031.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4925039.png)

![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)